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Introduction

Accurate quantification of lipids from biological matrices is a cornerstone of lipidomics research
and is essential for biomarker discovery and drug development. The inherent chemical diversity
and wide dynamic range of lipid species present significant analytical challenges. To control for
variability during sample preparation and analysis by mass spectrometry, the use of internal
standards is critical. 1,2-dinonadecanoyl-sn-glycero-3-phosphocholine (19:0 PC) is a non-
naturally occurring saturated phosphatidylcholine, making it an ideal internal standard for the
guantification of various lipid classes, particularly phospholipids.[1][2][3][4] Its structural
similarity to endogenous PCs allows it to mimic their behavior during extraction and ionization,
while its unique mass prevents interference with the measurement of endogenous lipids.

This document provides a detailed protocol for the extraction of lipids from biological samples
using a modified Bligh and Dyer method, incorporating a 19:0 PC internal standard for accurate

quantification.

Principle of the Method

The protocol is based on the liquid-liquid extraction method developed by Bligh and Dyer,
which utilizes a chloroform/methanol/water solvent system to partition lipids from other cellular
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components.[5][6] The addition of a known amount of 19:0 PC internal standard to the sample

prior to extraction allows for the correction of lipid losses that may occur during the procedure

and for normalization of the analytical signal.[7] Following extraction, the lipid-containing

organic phase is separated, dried, and reconstituted for analysis, typically by liquid

chromatography-mass spectrometry (LC-MS).

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in the table below.

Reagent/Material

Specifications

Supplier Example

1,2-dinonadecanoyl-sn-
glycero-3-phosphocholine
(19:0 PC)

>99% purity

Avanti Polar Lipids

Chloroform HPLC Grade Fisher Scientific
Methanol HPLC Grade Fisher Scientific
Water LC-MS Grade Fisher Scientific
Butylated Hydroxytoluene i i
>99% Sigma-Aldrich
(BHT)
Nitrogen Gas High Purity
Glass centrifuge tubes with
15mL
PTFE-lined caps
Pipettes and tips Calibrated

Vortex mixer

Centrifuge

Refrigerated, capable of >2000
Xg

Sample concentrator (e.g.,

nitrogen evaporator)

Experimental Protocol
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The following workflow diagram illustrates the key steps of the lipid extraction protocol.
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Lipid extraction workflow from sample preparation to analysis.

Preparation of Internal Standard Stock Solution

Prepare a stock solution of 19:0 PC in chloroform at a concentration of 1 mg/mL. Store this

stock solution at -20°C in a glass vial with a PTFE-lined cap.[1]

Sample Preparation

The following table outlines recommended starting amounts for different sample types.

Sample Type Starting Amount Notes
Plasma/Serum 25-50 pL Thaw on ice before use.[8]
] Homogenize in a suitable
Tissues 10-50 mg )
buffer on ice.
Wash cells with PBS before
Adherent Cells >1 x 1076 cells )
harvesting.[8]
] Pellet cells and discard
Suspension Cells >1 x 1076 cells

supernatant.[8]

Lipid Extraction Procedure

To your sample in a 15 mL glass centrifuge tube, add a pre-determined amount of the 19:0
PC internal standard working solution. The final concentration of the internal standard should
be within the linear range of the mass spectrometer.

Add chloroform and methanol to the sample. A common starting ratio is 1:2 (v/v) of
chloroform to methanol.[8] For a 50 uL plasma sample, add 160 pL of methanol (containing 1
mM BHT to prevent oxidation) followed by 320 pL of chloroform.[9]

Vortex the mixture thoroughly for 30 seconds to ensure homogeneity.
Incubate the sample on ice for 20-30 minutes.[3][9]

Add water to induce phase separation. For the volumes mentioned above, add 150 pL of
water. This will result in a final chloroform:methanol:water ratio of approximately 8:4:3 (v/v/v).
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[8][10]
» Vortex the mixture again for 30 seconds.

o Centrifuge the samples at 2,000-3,000 x g for 10-15 minutes at 4°C to achieve clear phase
separation.[5][10]

» Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur
pipette and transfer it to a new clean glass tube.

» Dry the collected organic phase under a gentle stream of nitrogen gas.

o Reconstitute the dried lipid extract in a solvent suitable for your LC-MS analysis (e.g., 100 pL
of isopropanol:acetonitrile:water 2:1:1 v/v/iv).

Data Presentation

The following table provides an example of typical concentrations and recovery rates for the
19:0 PC internal standard in human plasma. These values can be used as a benchmark for
validating the extraction protocol in your laboratory.

Parameter Value Reference

19:0 PC Spiked Concentration 60 pg/mL [11][12]

Intraday Variation (RSD) 4.3-6.2% [11]

Interday Variation (RSD) 4.8 - 8.0% [11]

Average Recovery 94% [11]
Troubleshooting
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Problem Possible Cause Solution

Ensure accurate pipetting of
Poor phase separation Incorrect solvent ratios chloroform, methanol, and

water.

o _ _ Increase centrifugation speed
Insufficient centrifugation

or time.
o ) Ensure thorough vortexing at
Low lipid recovery Incomplete extraction
each step.
o ) Keep samples on ice and use

Lipid degradation o ]

an antioxidant like BHT.
High variability between ) o Use calibrated pipettes and be

_ Inconsistent pipetting ] . _

replicates meticulous with technique.

) Ensure tissue samples are
Sample heterogeneity ]
well-homogenized.

Conclusion

This protocol provides a robust and reliable method for the extraction of lipids from a variety of
biological samples using a 19:0 PC internal standard. The use of an internal standard is
paramount for achieving accurate and reproducible quantification in lipidomics studies. By
carefully following this protocol, researchers can obtain high-quality lipid extracts suitable for
downstream analysis by mass spectrometry, ultimately contributing to a deeper understanding
of the role of lipids in health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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